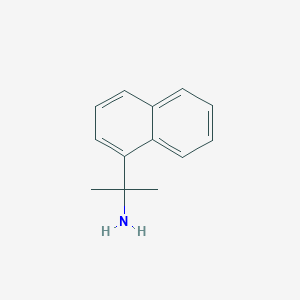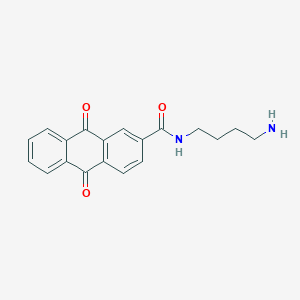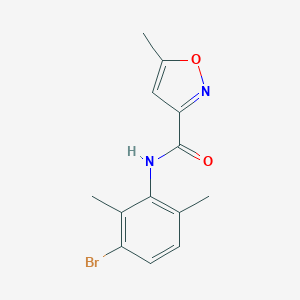
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, cancer, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and inhibit the growth of certain fungal strains. It has also been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its low toxicity. However, its limited solubility in water and organic solvents can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and fungal infections. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Additionally, its potential as a starting point for the development of new compounds with improved properties should be explored.
Synthesis Methods
The synthesis of N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 3-bromo-2,6-dimethylbenzoic acid with 5-amino-3-methylisoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and antifungal properties.
properties
CAS RN |
145440-91-1 |
|---|---|
Product Name |
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-5-10(14)9(3)12(7)15-13(17)11-6-8(2)18-16-11/h4-6H,1-3H3,(H,15,17) |
InChI Key |
HRKLYNOAPKYNDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Br)C)NC(=O)C2=NOC(=C2)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)NC(=O)C2=NOC(=C2)C |
synonyms |
N-(3-bromo-2,6-dimethyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



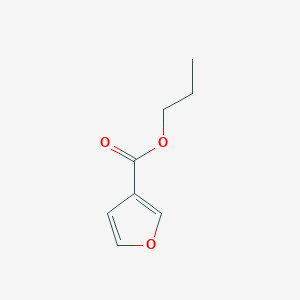
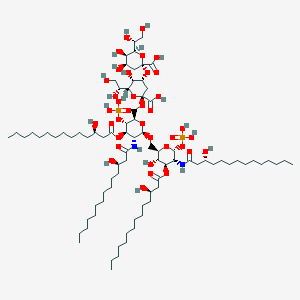
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
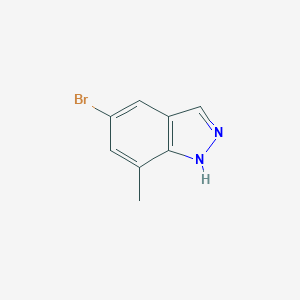
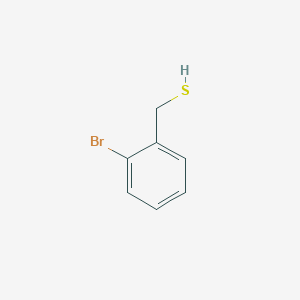
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
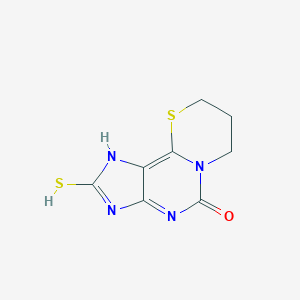
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
